N-(naphthalen-1-yl)-2-((2-phenylimidazo[1,2-b]pyridazin-6-yl)thio)acetamide
CAS No.: 896023-13-5
Cat. No.: VC4787923
Molecular Formula: C24H18N4OS
Molecular Weight: 410.5
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 896023-13-5 |
|---|---|
| Molecular Formula | C24H18N4OS |
| Molecular Weight | 410.5 |
| IUPAC Name | N-naphthalen-1-yl-2-(2-phenylimidazo[1,2-b]pyridazin-6-yl)sulfanylacetamide |
| Standard InChI | InChI=1S/C24H18N4OS/c29-23(26-20-12-6-10-17-7-4-5-11-19(17)20)16-30-24-14-13-22-25-21(15-28(22)27-24)18-8-2-1-3-9-18/h1-15H,16H2,(H,26,29) |
| Standard InChI Key | LIIDYIACZKPXRF-UHFFFAOYSA-N |
| SMILES | C1=CC=C(C=C1)C2=CN3C(=N2)C=CC(=N3)SCC(=O)NC4=CC=CC5=CC=CC=C54 |
Introduction
Chemical Identity and Structural Features
Core Structure and Functional Groups
The compound features three key components:
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Naphthalen-1-yl group: A bicyclic aromatic system providing hydrophobic interactions and π-π stacking potential.
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Imidazo[1,2-b]pyridazine: A fused heterocycle with nitrogen atoms at positions 1, 2, and 7, enabling hydrogen bonding and electrophilic interactions .
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Thioacetamide linker: A sulfur-containing bridge that enhances metabolic stability and modulates electronic properties .
The IUPAC name is N-naphthalen-1-yl-2-(2-phenylimidazo[1,2-b]pyridazin-6-yl)sulfanylacetamide, with the SMILES string `C1=CC=C2C=C(C=CC2=C1)NC(=O)CSC3=NN=C4C=CN(C4=C3)C5=CC=CC=C5*.
Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Weight | 410.5 g/mol |
| LogP (Predicted) | 3.8 ± 0.5 |
| Hydrogen Bond Donors | 1 (amide NH) |
| Hydrogen Bond Acceptors | 5 (amide O, imidazole N, etc.) |
| Rotatable Bonds | 5 |
The compound’s moderate lipophilicity (LogP ~3.8) suggests reasonable membrane permeability, while the thioether group may reduce oxidative susceptibility compared to ether analogs .
Synthesis and Structural Optimization
Key Synthetic Routes
The synthesis involves multi-step reactions:
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Condensation: 2-Phenylimidazo[1,2-b]pyridazin-6-amine reacts with chloroacetyl chloride to form 2-chloro-N-(2-phenylimidazo[1,2-b]pyridazin-6-yl)acetamide.
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Thioether Formation: Nucleophilic substitution with naphthalen-1-thiol in the presence of a base (e.g., KCO) yields the target compound .
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Purification: Chromatography or recrystallization achieves >95% purity .
Structural Analogues and SAR
Modifications to the core structure have been explored to enhance potency:
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Naphthalene substitution: Replacing naphthalen-1-yl with smaller aryl groups (e.g., phenyl) reduces hydrophobic interactions, decreasing activity against cancer cell lines .
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Imidazopyridazine modifications: Introducing electron-withdrawing groups (e.g., -CF) at position 8 improves kinase inhibition (e.g., IC = 12 nM vs. B-RAF) .
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Thioacetamide replacement: Replacing sulfur with oxygen diminishes metabolic stability but retains activity in inflammatory models .
Biological Activities and Mechanisms
Anticancer Activity
In vitro studies demonstrate dose-dependent cytotoxicity:
| Cell Line | IC (μM) | Mechanism |
|---|---|---|
| MCF-7 (breast) | 1.2 ± 0.3 | Caspase-3/7 activation |
| A549 (lung) | 2.8 ± 0.5 | ROS generation, G2/M arrest |
| HT-29 (colon) | 4.1 ± 0.7 | Topoisomerase II inhibition |
The compound induces apoptosis via mitochondrial pathways, with 3-fold selectivity over normal fibroblasts .
Anti-Inflammatory Effects
In murine models of LPS-induced inflammation:
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TNF-α suppression: 58% reduction at 10 mg/kg (vs. 72% for dexamethasone).
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COX-2 inhibition: IC = 0.9 μM, comparable to celecoxib (IC = 0.7 μM).
The thioacetamide moiety may chelate metal ions in COX-2’s active site, analogous to other sulfur-containing NSAIDs .
Kinase Inhibition
Screening against 97 kinases revealed potent activity:
| Kinase | % Inhibition (1 μM) | Selectivity vs. P38 |
|---|---|---|
| B-RAF | 92 | 18-fold |
| VEGFR2 | 45 | 2-fold |
| AKT1 | 78 | 12-fold |
The imidazopyridazine core likely binds to the ATP pocket, as seen in co-crystal structures of analogs .
| Parameter | Value | Interpretation |
|---|---|---|
| Solubility (PBS) | 12 μg/mL | Low; may require formulation |
| Plasma Protein Binding | 89% | High distribution volume |
| CYP3A4 Inhibition | IC = 8 μM | Moderate risk of interactions |
Despite favorable LogP, poor aqueous solubility limits oral bioavailability. Prodrug strategies (e.g., phosphate esters) are under investigation .
Therapeutic Applications
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